molecular formula C20H32N2 B3743246 4-benzyl-1-(1-propylpiperidin-4-yl)piperidine

4-benzyl-1-(1-propylpiperidin-4-yl)piperidine

Cat. No.: B3743246
M. Wt: 300.5 g/mol
InChI Key: ZAXRDRXDFPRGGR-UHFFFAOYSA-N
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Description

4-Benzyl-1-(1-propylpiperidin-4-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further substituted with a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(1-propylpiperidin-4-yl)piperidine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . The reaction conditions often require the use of a catalyst such as rhodium on alumina .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete reduction of the pyridine ring to form the desired piperidine derivative.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(1-propylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-Benzyl-1-(1-propylpiperidin-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1-(1-propylpiperidin-4-yl)piperidine involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine release over serotonin . This compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A . These actions contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(1-propylpiperidin-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high selectivity for dopamine and norepinephrine release, combined with its MAOI activity, makes it a valuable compound for research into neurological disorders.

Properties

IUPAC Name

4-benzyl-1-(1-propylpiperidin-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-2-12-21-13-10-20(11-14-21)22-15-8-19(9-16-22)17-18-6-4-3-5-7-18/h3-7,19-20H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXRDRXDFPRGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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